molecular formula C10H9ClFN3 B6362314 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240566-56-6

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B6362314
CAS RN: 1240566-56-6
M. Wt: 225.65 g/mol
InChI Key: MVWAWULUQAYWGL-UHFFFAOYSA-N
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Description

The compound “1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine” is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, midazolam, an imidazobenzodiazepine, has been synthesized using isocyanide reagents . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which are structurally similar to “1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine”, have been found to possess various biological activities . These include:

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids

The compound “1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine” could potentially be used in the biocatalytic synthesis of chiral alcohols and amino acids for the development of pharmaceuticals . Enzyme-catalyzed reactions are often highly enantioselective and regioselective, and can be carried out under mild conditions at ambient temperature and atmospheric pressure .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which include “1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Potential Use in Anticancer Programs

The compound “1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine” could potentially be used in the synthesis of candidate compounds in anticancer programs .

properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-9-3-1-2-7(10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWAWULUQAYWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine

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